NaV1.1 Selectivity Over NaV1.3
In HEK293T or CHO cells stably expressing human sodium channel subtypes, Hm1a demonstrates marked preference for NaV1.1 over NaV1.3. Concentration-response analysis reveals an EC50 of 7.5 nM for hNaV1.1 versus 39.5 nM for hNaV1.3, representing a 5.3-fold potency difference [1]. An independent experiment yielded EC50 values of 6.7 nM for hNaV1.1 and 28.1 nM for hNaV1.3, a 4.2-fold difference [1]. This contrasts with the small-molecule NaV1.1/1.3 inhibitor ICA-121431, which shows nearly equivalent inhibition of both channels (IC50 ~19 nM for both NaV1.1 and NaV1.3) .
| Evidence Dimension | Potency (EC50) for activation of human NaV1.1 vs. NaV1.3 |
|---|---|
| Target Compound Data | EC50 = 7.5 ± 0.2 nM (n=9) for hNaV1.1; EC50 = 6.7 ± 0.1 nM (n=9) for hNaV1.1 in replicate experiment |
| Comparator Or Baseline | EC50 = 39.5 ± 0.2 nM (n=10) for hNaV1.3; EC50 = 28.1 ± 0.1 nM (n=10) for hNaV1.3 in replicate experiment |
| Quantified Difference | 5.3-fold and 4.2-fold lower EC50 for NaV1.1 vs. NaV1.3 |
| Conditions | HEK293T or CHO cells stably expressing hNaV1.1–hNaV1.8, whole-cell patch-clamp electrophysiology |
Why This Matters
This potency differential enables experimental concentrations (e.g., 10 nM) that selectively activate NaV1.1 while minimally affecting NaV1.3, critical for studies requiring clean NaV1.1-specific pharmacology.
- [1] Richards KL, et al. Selective NaV1.1 activation rescues Dravet syndrome mice from seizures and premature death. Proc Natl Acad Sci U S A. 2018 Aug 21;115(34):E8077-E8085. Figure 1I-J. View Source
